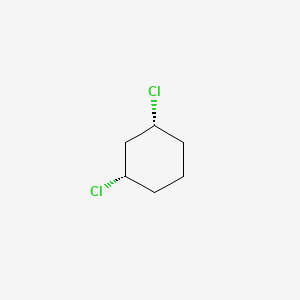

cis-1,3-Dichlorocyclohexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24955-63-3 |

|---|---|

Molecular Formula |

C6H10Cl2 |

Molecular Weight |

153.05 g/mol |

IUPAC Name |

(1S,3R)-1,3-dichlorocyclohexane |

InChI |

InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2/t5-,6+ |

InChI Key |

HXWLCXAXTOJPJL-OLQVQODUSA-N |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)Cl)Cl |

Canonical SMILES |

C1CC(CC(C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformation of cis-1,3-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure and conformational isomers of cis-1,3-dichlorocyclohexane. Cyclohexane (B81311) and its derivatives are fundamental scaffolds in numerous organic molecules, including many pharmaceutical compounds. A thorough understanding of their three-dimensional structure and conformational preferences is paramount for predicting molecular interactions, reactivity, and biological activity. This document details the conformational equilibrium of this compound, presents quantitative data on the energetic differences between its conformers, and outlines the experimental methodologies used for these determinations.

Introduction to Cyclohexane Conformation

The cyclohexane ring predominantly adopts a non-planar chair conformation to minimize angular and torsional strain. In this conformation, the substituent positions are not equivalent; they are classified as either axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). Through a process known as ring flipping, a chair conformation can interconvert into an alternative chair conformation, during which all axial substituents become equatorial, and vice versa.

For substituted cyclohexanes, the two chair conformations are often not of equal energy. The relative stability of the conformers is primarily dictated by steric interactions. A key destabilizing factor is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogen atoms (or other substituents) on the same side of the ring at the C3 and C5 positions. Consequently, substituents, particularly bulky ones, generally prefer to occupy the more spacious equatorial positions.

Conformational Analysis of this compound

In this compound, the two chlorine atoms are on the same side of the cyclohexane ring. This geometric constraint dictates that in a chair conformation, the two chlorine substituents are either both in equatorial positions (diequatorial) or both in axial positions (diaxial).[1][2][3] These two conformations are in equilibrium through ring flipping.

The diequatorial conformer is significantly more stable than the diaxial conformer.[2][4] The diaxial conformation is destabilized by significant steric strain arising from 1,3-diaxial interactions. Specifically, each axial chlorine atom experiences repulsive interactions with the axial hydrogen atoms at the C5 and C1 positions (relative to the other chlorine), and there is also a significant flagpole interaction between the two axial chlorine atoms themselves. In contrast, the diequatorial conformer is devoid of these major steric clashes.

Quantitative Conformational Analysis

The energy difference between the axial and equatorial orientations of a single substituent on a cyclohexane ring is known as the conformational free energy, or A-value.[5] A-values are additive and can be used to estimate the energy difference between the conformers of polysubstituted cyclohexanes.

A-Value for Chlorine

The A-value for a chlorine substituent is approximately 0.43-0.53 kcal/mol.[5] This value quantifies the preference of a chlorine atom for the equatorial position over the axial position. While chlorine is an electronegative and relatively large atom, its A-value is modest compared to alkyl groups like methyl (A ≈ 1.7 kcal/mol). This is partly due to the longer carbon-chlorine bond length, which slightly alleviates the 1,3-diaxial interactions.[5]

Energy Difference and Equilibrium Constant

The Gibbs free energy difference (ΔG°) between the diaxial and diequatorial conformers of this compound can be estimated from the A-value of chlorine. The diaxial conformer has two axial chlorine atoms, each contributing to the steric strain. Therefore, a rough estimation of the destabilization of the diaxial form would be twice the A-value of chlorine.

However, a more significant destabilizing factor in the diaxial conformer is the severe 1,3-diaxial interaction between the two chlorine atoms themselves. Theoretical calculations have provided a more direct value for the conformational energy difference. A study on polychlorocyclohexanes calculated the energy difference between the diequatorial and diaxial conformers of this compound to be 3.6 kcal/mol, with the diequatorial conformer being more stable.[6]

The equilibrium constant (Keq) for the conformational equilibrium can be calculated from the Gibbs free energy difference using the following equation:

ΔG° = -RT ln(Keq)

where:

-

R is the gas constant (1.987 cal/mol·K)

-

T is the temperature in Kelvin

| Parameter | Value | Reference |

| A-Value (Chlorine) | ~0.5 kcal/mol | [5] |

| Calculated ΔG° (diaxial - diequatorial) | 3.6 kcal/mol | [6] |

At 298 K (25 °C), a ΔG° of 3.6 kcal/mol corresponds to an equilibrium constant (Keq) of approximately 440. This indicates that at equilibrium, the diequatorial conformer is overwhelmingly favored, with the population of the diaxial conformer being negligible.

Experimental Determination of Conformational Equilibrium

The primary experimental technique for determining conformational equilibria and the energy barriers between conformers is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .[4][7]

Experimental Protocol: Low-Temperature NMR Spectroscopy

Objective: To determine the equilibrium constant and Gibbs free energy difference between the chair conformers of a substituted cyclohexane.

Methodology:

-

Sample Preparation: A dilute solution (e.g., ~0.1 mol/L) of the substituted cyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, THF-d8).[7]

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

-

Initial Measurement: A spectrum (e.g., 1H or 13C NMR) is acquired at room temperature. At this temperature, the ring flipping is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons/carbons.

-

Low-Temperature Measurements: The temperature of the sample is gradually lowered. As the temperature decreases, the rate of ring flipping slows down.

-

Coalescence Temperature: The temperature at which the separate signals for the two conformers begin to broaden and merge into a single peak is the coalescence temperature. This temperature can be used to calculate the energy barrier to ring flipping.

-

"Frozen" Spectrum: At a sufficiently low temperature (e.g., below -60 °C), the ring flipping becomes slow on the NMR timescale.[4] At this point, the spectrum will show distinct sets of signals for the axial and equatorial conformers.

-

Integration and Equilibrium Constant: The relative populations of the two conformers can be determined by integrating the corresponding well-resolved signals in the low-temperature spectrum. The equilibrium constant (Keq) is the ratio of the concentration of the more stable conformer to the less stable conformer.

-

Thermodynamic Parameters: By measuring the equilibrium constant at several different low temperatures, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed. From the slope and intercept of this plot, the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the equilibrium can be determined. The Gibbs free energy difference (ΔG°) at a specific temperature can then be calculated using the equation ΔG° = ΔH° - TΔS°.

Visualizing the Conformational Equilibrium

The conformational equilibrium of this compound can be represented as a dynamic process between the two chair conformations.

Caption: Conformational equilibrium of this compound.

Conclusion

The conformational analysis of this compound reveals a strong preference for the diequatorial conformer due to the avoidance of severe 1,3-diaxial steric interactions present in the diaxial form. Quantitative analysis, supported by theoretical calculations, indicates a significant energy difference between the two conformers, leading to an equilibrium that lies almost entirely on the side of the diequatorial structure. The principles and experimental methodologies outlined in this guide are fundamental to the study of stereochemistry and are critical for the rational design of molecules with specific three-dimensional structures in fields such as drug development and materials science.

References

- 1. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. idc-online.com [idc-online.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Stereoisomerism in 1,3-Dichlorocyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomerism in 1,3-dichlorocyclohexane (B1332193), a fundamental concept in organic chemistry with significant implications in medicinal chemistry and drug design. Understanding the spatial arrangement of atoms in cyclic molecules is paramount for predicting their physical properties, reactivity, and biological activity. This document outlines the stereoisomers of 1,3-dichlorocyclohexane, their conformational preferences, relative stabilities, and the experimental techniques employed for their characterization.

Introduction to Stereoisomerism in Substituted Cyclohexanes

Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a puckered chair conformation to minimize angular and torsional strain. Substituents on the cyclohexane ring can occupy either axial (perpendicular to the ring's approximate plane) or equatorial (in the approximate plane of the ring) positions. The interplay between these positions and the nature of the substituents gives rise to various forms of stereoisomerism, including conformational isomerism and configurational isomerism (diastereomers and enantiomers).

In the case of 1,3-dichlorocyclohexane, the presence of two stereocenters (carbons 1 and 3) leads to the existence of three stereoisomers: a meso compound (cis-1,3-dichlorocyclohexane) and a pair of enantiomers (trans-1,3-dichlorocyclohexane).

Configurational Isomers of 1,3-Dichlorocyclohexane

This compound

The cis isomer has both chlorine atoms on the same side of the cyclohexane ring. A key feature of this compound is the presence of a plane of symmetry, which renders the molecule achiral, despite having two stereocenters. Therefore, it is classified as a meso compound.[1]

This isomer exists as a rapidly equilibrating mixture of two chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer. The diequatorial conformer, where both bulky chlorine atoms occupy the more spacious equatorial positions, is significantly more stable.[2][3][4] The diaxial conformer is destabilized by 1,3-diaxial interactions between the two chlorine atoms.[5] Both of these chair conformers are achiral.[1][6]

trans-1,3-Dichlorocyclohexane

In the trans isomer, the two chlorine atoms are on opposite sides of the ring. This configuration lacks a plane of symmetry, and the molecule is chiral. Consequently, trans-1,3-dichlorocyclohexane exists as a pair of enantiomers: (1R,3R)-1,3-dichlorocyclohexane and (1S,3S)-1,3-dichlorocyclohexane.

Each enantiomer of trans-1,3-dichlorocyclohexane also undergoes rapid chair-chair interconversion. However, in this case, the ring flip of one conformer, which has one axial and one equatorial chlorine (a,e), results in another energetically equivalent conformer that also has one axial and one equatorial chlorine (e,a).[5] Therefore, each enantiomer exists predominantly as a single chiral conformation.[1][6] The cis and trans isomers of 1,3-dichlorocyclohexane are diastereomers of each other.[1][6]

Quantitative Conformational Analysis

The relative stabilities of the different conformers can be quantified by their differences in Gibbs free energy (ΔG°). These energy differences arise primarily from steric strain, particularly 1,3-diaxial interactions. The preference of a substituent for the equatorial position is given by its "A-value," which is the negative of the Gibbs free energy change for the equilibrium between the axial and equatorial conformers.

| Conformer/Isomer | Substituent Positions | Relative Energy (kcal/mol) | Notes |

| This compound (e,e) | diequatorial | 0 (most stable) | The diequatorial conformer is the global minimum. |

| This compound (a,a) | diaxial | > 1.0 (calculated: 3.6) | Destabilized by 1,3-diaxial interactions between the two chlorine atoms.[5][6] |

| trans-1,3-Dichlorocyclohexane (a,e) | axial, equatorial | ~0.52 | Each conformer has one axial chlorine, leading to similar energy levels. The energy is relative to the diequatorial cis-isomer. The A-value for a single chlorine is approximately 0.52 kcal/mol.[5] |

Experimental Protocols for Stereoisomer Analysis

The separation and characterization of the stereoisomers of 1,3-dichlorocyclohexane rely on chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Objective: To separate the cis and trans diastereomers of 1,3-dichlorocyclohexane. Chiral GC columns can further be employed to resolve the trans enantiomers.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the 1,3-dichlorocyclohexane isomer mixture in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) is suitable for separating the diastereomers. For enantiomer separation, a chiral stationary phase, such as one based on cyclodextrin (B1172386) derivatives, is required.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 5-10 °C/min. This allows for the separation of compounds with different boiling points and polarities.

-

Detector Temperature: 280 °C

-

-

Data Analysis: The retention times of the peaks are used to identify the different isomers. The peak areas can be used for quantitative analysis of the isomer ratio. The cis and trans isomers will have different retention times due to their different boiling points and interactions with the stationary phase. The enantiomers of the trans isomer will have identical retention times on a non-chiral column but will be resolved on a chiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between the cis and trans isomers and to study the conformational equilibrium.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the 1,3-dichlorocyclohexane sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good spectral resolution.

-

¹H NMR Spectroscopy:

-

The chemical shifts and coupling constants of the methine protons (CH-Cl) are particularly informative.

-

In the more stable diequatorial conformer of the cis isomer, the methine protons are axial. They will exhibit large axial-axial and smaller axial-equatorial coupling constants.

-

In the trans isomer, one methine proton is axial and the other is equatorial. This will result in a different set of coupling constants.

-

Variable-temperature NMR studies can be performed to study the conformational equilibrium of the cis isomer. At low temperatures, the ring flip is slowed down, and signals for both the diequatorial and diaxial conformers may be observed.

-

-

¹³C NMR Spectroscopy:

-

The number of signals in the ¹³C NMR spectrum can help distinguish between the isomers. Due to symmetry, the cis isomer will show fewer signals than the trans isomer.

-

-

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all the proton and carbon signals unambiguously, providing a complete picture of the molecular structure.

Visualization of Stereoisomeric Relationships

The relationships between the different stereoisomers and conformers of 1,3-dichlorocyclohexane can be visualized to better understand their interconnections.

Caption: Stereoisomeric relationships in 1,3-dichlorocyclohexane.

This diagram illustrates the distinction between configurational isomers (cis and trans) and their respective conformational isomers. The cis isomer interconverts between a diequatorial and a diaxial chair form, while the two trans enantiomers interconvert between two equivalent axial-equatorial chair forms.

Conclusion

The stereoisomerism of 1,3-dichlorocyclohexane provides a clear and instructive example of the fundamental principles of conformational and configurational analysis in cyclic systems. A thorough understanding of the energetic differences and the structural relationships between the mesocis isomer and the enantiomeric trans isomers is crucial for professionals in chemical research and drug development. The application of analytical techniques such as gas chromatography and NMR spectroscopy allows for the precise characterization and quantification of these stereoisomers, which is essential for controlling the purity and predicting the properties of chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. Solved The most stable chair conformer of cis-1,3 | Chegg.com [chegg.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. pubs.rsc.org [pubs.rsc.org]

Conformational Analysis of cis-1,3-Dichlorocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational isomerism of cis-1,3-dichlorocyclohexane, focusing on the energetic distinctions between axial and equatorial chlorine substituents. For drug development professionals and scientists in the field of medicinal chemistry, a profound understanding of the three-dimensional structure of cyclic molecules and the conformational preferences of substituents is paramount. These factors significantly influence molecular recognition, binding affinity to biological targets, and overall pharmacological profiles. In this compound, the two chair conformations, one with both chlorine atoms in equatorial positions (diequatorial) and the other with both in axial positions (diaxial), exist in a dynamic equilibrium. The diequatorial conformer is significantly more stable. This guide will delve into the quantitative energetic differences, the underlying steric and electronic factors governing this stability, and the experimental and computational methodologies used to characterize this equilibrium.

Conformational Equilibrium and Energetics

The chair conformation of cyclohexane (B81311) minimizes both angle and torsional strain. In substituted cyclohexanes, the presence of substituents leads to different energetic states for various chair conformers. For this compound, the ring inversion process interconverts the diequatorial and diaxial conformers.

The equilibrium lies heavily towards the diequatorial conformer due to severe steric hindrance in the diaxial form. This steric repulsion, known as a 1,3-diaxial interaction, occurs between the two axial chlorine atoms, which are in close proximity to each other.

Quantitative Energetic Data

| Parameter | Value (Diequatorial vs. Diaxial) | Source |

| Conformational Energy Difference (Calculated) | 3.6 kcal/mol | Computational (MM2)[1] |

| Energy Difference (Problem-Based) | 25.0 kJ/mol (~5.98 kcal/mol) | Textbook Problem[2] |

| A-Value (Single Axial Chlorine) | ~0.53 kcal/mol (2.2 kJ/mol) | Spectroscopic Data[3] |

| Calculated 1,3-Diaxial Cl-Cl Interaction | > 1 kcal/mol (estimated) | Theoretical Analysis |

Note: The A-value represents the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. For a single chlorine substituent, the equatorial position is favored by approximately 0.53 kcal/mol.[3]

Experimental Determination of Conformational Equilibrium

The conformational equilibrium of substituted cyclohexanes is commonly investigated using nuclear magnetic resonance (NMR) spectroscopy, particularly at low temperatures.

Experimental Protocol: Low-Temperature NMR Spectroscopy

The following outlines a general protocol for determining the conformational equilibrium of this compound.

1. Sample Preparation:

-

Dissolve a known concentration of high-purity this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂)).

-

Transfer the solution to a high-quality NMR tube.

2. NMR Spectrometer Setup:

-

Utilize a high-field NMR spectrometer equipped with a variable temperature unit.

-

Tune and shim the spectrometer for optimal resolution at room temperature.

3. Low-Temperature Data Acquisition:

-

Cool the sample to a temperature where the ring inversion is slow on the NMR timescale (typically below -60 °C). At this "slow-exchange" regime, separate signals for the axial and equatorial conformers will be observable.

-

Acquire high-resolution ¹H and ¹³C NMR spectra. In the ¹³C NMR spectrum of this compound, the number of signals will confirm the presence of two distinct conformers if the temperature is sufficiently low.

4. Data Analysis:

-

Integration of Signals: In the low-temperature spectrum, the relative populations of the two conformers can be determined by integrating the signals corresponding to each conformer. The equilibrium constant (K_eq) is the ratio of the concentration of the more stable (diequatorial) conformer to the less stable (diaxial) conformer.

-

Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

Variable Temperature Studies: By measuring K_eq at several different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) changes for the equilibrium can be determined from a van't Hoff plot (ln(K_eq) vs. 1/T).

5. Analysis of Coupling Constants (Room Temperature):

-

At room temperature, the ring inversion is fast, and an averaged spectrum is observed. The observed vicinal coupling constants (³J_HH) are a weighted average of the coupling constants for the individual conformers.

-

By using theoretical or model compound values for the purely axial-axial, axial-equatorial, and equatorial-equatorial coupling constants, the equilibrium population can be estimated.

Visualizing the Conformational Equilibrium and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Conclusion

The conformational analysis of this compound unequivocally demonstrates the energetic preference for the diequatorial arrangement of the chlorine substituents. This preference is primarily driven by the avoidance of severe 1,3-diaxial steric interactions present in the diaxial conformer. Quantitative estimations from computational and theoretical sources place the energy difference in the range of 3.6 to 5.98 kcal/mol. The experimental determination of these thermodynamic parameters can be robustly achieved through low-temperature NMR spectroscopy. For professionals in drug design and development, a thorough grasp of these conformational principles is crucial for the rational design of molecules with desired three-dimensional structures and biological activities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of cis-1,3-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,3-Dichlorocyclohexane is a halogenated cyclic hydrocarbon of significant interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical compounds. Its stereochemistry and conformational behavior play a crucial role in its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and data analysis.

Physical Properties

The physical characteristics of this compound are essential for its handling, purification, and use in various experimental setups. Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Cl₂ | [1][2] |

| Molecular Weight | 153.05 g/mol | [1][3] |

| CAS Number | 24955-63-3 | [2] |

| Boiling Point | 213.4 °C at 760 mmHg | [2] |

| Density | 1.14 g/cm³ | [2] |

| Refractive Index | 1.472 | [2] |

| Flash Point | 87.7 °C | [2] |

| Vapor Pressure | 0.24 mmHg at 25°C | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the two chlorine atoms and the conformational flexibility of the cyclohexane (B81311) ring.

Conformational Analysis

This compound exists in a dynamic equilibrium between two chair conformations: the diequatorial (ee) and the diaxial (aa) conformers.[4][5] The diequatorial conformation is significantly more stable due to the minimization of steric strain.[4] In the diaxial conformation, significant 1,3-diaxial interactions between the two chlorine atoms lead to considerable steric hindrance, making this conformer less populated at equilibrium.[4] The energy difference between the two conformers has been calculated to be approximately 3.6 kcal/mol.[6] Due to a plane of symmetry, this compound is a meso compound and is achiral.[5][7]

Reactivity

The chlorine atoms in this compound are susceptible to nucleophilic substitution and elimination reactions. The diequatorial orientation of the chlorine atoms in the more stable conformer influences the stereochemical outcome of these reactions. For instance, E2 elimination reactions with a strong base would require the chlorine atom and an adjacent axial proton to be in an anti-periplanar arrangement, which can be achieved through ring flipping to the less stable diaxial conformation.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of cis-1,3-cyclohexanediol (B3029893) with thionyl chloride (SOCl₂). This reaction typically proceeds with the conversion of the hydroxyl groups to chlorosulfite intermediates, followed by nucleophilic attack by chloride ions.

Reaction Scheme:

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cis-1,3-cyclohexanediol in a suitable anhydrous solvent such as dichloromethane (B109758) or chloroform. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Cool the solution in an ice bath. Slowly add a stoichiometric excess of thionyl chloride dropwise to the stirred solution. The reaction is exothermic and generates HCl gas, which should be vented through a trap. Pyridine is often used as a solvent and to neutralize the generated HCl.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is carefully poured into ice water to quench any unreacted thionyl chloride. The organic layer is separated, washed with a saturated sodium bicarbonate solution to remove any remaining acid, and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Procedure: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of CDCl₃. Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum.

-

Expected Signals: Due to the symmetry of the molecule in its rapidly flipping chair conformations, a simplified spectrum is expected. The protons on the carbons bearing the chlorine atoms (C1 and C3) will appear as a multiplet. The other methylene (B1212753) protons on the cyclohexane ring will also appear as a series of complex multiplets.

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Standard: CDCl₃ solvent peak as a reference (77.16 ppm).

-

Procedure: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Due to the C₂ᵥ symmetry of the molecule, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the carbons at positions 1/3, 2, 4/6, and 5.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and to obtain information about its fragmentation pattern.

GC-MS Protocol:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

MSD Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Procedure: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane). Inject 1 µL of the solution into the GC-MS.

-

Expected Fragmentation: The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic isotopic peaks for two chlorine atoms (M+2, M+4). Common fragmentation pathways include the loss of a chlorine atom (-35/37) and the loss of HCl (-36).

Logical Workflow for Analysis

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The information on its synthesis, purification, and spectroscopic characterization, along with detailed experimental protocols, serves as a valuable resource for researchers and scientists in the fields of organic chemistry and drug development. A thorough understanding of its conformational behavior is critical for predicting its reactivity and for the rational design of new molecules with potential therapeutic applications.

References

- 1. How would you convert cyclohexanol to chlorocyclohexane? - askIITians [askiitians.com]

- 2. (1R,3S)-1,3-dichlorocyclohexane | 24955-63-3 [chemnet.com]

- 3. 1,3-Dichlorocyclohexane (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the IUPAC Nomenclature and Stereochemistry of cis-1,3-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemistry, and conformational analysis of cis-1,3-dichlorocyclohexane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, supported by quantitative data, a representative experimental protocol, and a detailed visualization of its conformational equilibrium. Understanding the precise three-dimensional arrangement of substituents on the cyclohexane (B81311) ring is paramount for predicting molecular interactions and designing new chemical entities.

IUPAC Nomenclature and Stereochemistry

The systematic name for the molecule of interest is This compound . The prefix "cis-" indicates that the two chlorine atoms are on the same side of the cyclohexane ring's plane.[1] For a more precise definition of its absolute stereochemistry, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the chiral centers at positions 1 and 3. This leads to the designation (1S,3R)-1,3-dichlorocyclohexane for one enantiomer and (1R,3S)-1,3-dichlorocyclohexane for its mirror image.[2][3] However, this compound possesses an internal plane of symmetry, rendering it an achiral meso compound .[1] Therefore, the enantiomeric pair does not exist, and the molecule is optically inactive.

Conformational Analysis

This compound exists predominantly in a chair conformation to minimize angular and torsional strain. Due to the cis relationship of the substituents, the molecule can exist in two primary chair conformations that are in rapid equilibrium at room temperature through a process known as ring flipping.

-

Diequatorial (e,e) Conformer: In this more stable conformation, both chlorine atoms occupy the more spacious equatorial positions. This arrangement minimizes steric hindrance.

-

Diaxial (a,a) Conformer: In the less stable conformation, both chlorine atoms are in the more sterically hindered axial positions. This leads to significant 1,3-diaxial interactions with the axial hydrogen atoms, increasing the overall energy of the conformer.

The energy difference between these two conformers has been calculated, with the diequatorial conformer being significantly more stable.

Quantitative Data

The following table summarizes key quantitative data for this compound. It is important to note that while theoretical values for conformational energy are available, precise experimental data for bond lengths and angles are not readily found in the literature. The values presented below are based on computational models and data for analogous structures.

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₀Cl₂ | [4][5] |

| Molecular Weight | 153.05 g/mol | [4][5] |

| CAS Number | 24955-63-3 | [2][4] |

| IUPAC Name | cis-(1S,3R)-1,3-dichlorocyclohexane | [2] |

| Conformational Energy Difference (e,e vs a,a) | ~3.6 kcal/mol (e,e is more stable) | Theoretical Calculation |

| Calculated C-C Bond Length (average) | ~1.54 Å | Based on standard cyclohexane values |

| Calculated C-H Bond Length (average) | ~1.10 Å | Based on standard cyclohexane values |

| Calculated C-Cl Bond Length | ~1.79 Å | Based on typical alkyl chloride values |

| Calculated C-C-C Bond Angle (average) | ~111.5° | Based on standard cyclohexane values |

Experimental Protocols

Representative Synthesis of this compound

Reaction:

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place cis-1,3-cyclohexanediol (B3029893) (1 equivalent).

-

Addition of Thionyl Chloride: Cool the flask in an ice bath and slowly add an excess of thionyl chloride (SOCl₂, 2.2 equivalents) dropwise with stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gases ceases.

-

Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess thionyl chloride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the diequatorial conformer is expected to be complex due to the multiple proton-proton couplings. The protons on the carbons bearing the chlorine atoms (C1 and C3) would appear as multiplets. The other methylene (B1212753) protons on the ring would also show complex splitting patterns.

-

¹³C NMR: Due to the symmetry of the molecule, the ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments: C1/C3, C2, C4/C6, and C5.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic C-H stretching vibrations for the cyclohexane ring around 2850-2950 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Visualizations

Caption: Conformational equilibrium of this compound.

Note: The above DOT script is a template. For a functional diagram, the placeholder image paths would need to be replaced with actual URLs of the molecular structures.

Caption: Conformational equilibrium of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1,3-Dichlorocyclohexane (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,3S)-1,3-dichlorocyclohexane | 24955-63-3 [chemnet.com]

- 4. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]

- 5. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]

CAS number and identifiers for cis-1,3-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identifiers and Physical Properties

The fundamental identifiers and physical properties of cis-1,3-dichlorocyclohexane are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 24955-63-3 | [1] |

| IUPAC Name | cis-(1S,3R)-1,3-dichlorocyclohexane | |

| Molecular Formula | C₆H₁₀Cl₂ | |

| Molecular Weight | 153.05 g/mol | |

| InChI | InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2/t5-,6+ | [2] |

| InChIKey | HXWLCXAXTOJPJL-OLQVQODUSA-N | [2] |

| Canonical SMILES | C1C--INVALID-LINK--Cl">C@HCl | [2] |

| Synonyms | (1R,3S)-1,3-dichlorocyclohexane, Cyclohexane, 1,3-dichloro-, cis- |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Density | 1.14 g/cm³ | [1] |

| Boiling Point | 213.4 °C at 760 mmHg | [1] |

| Refractive Index | 1.472 | [1] |

| Flash Point | 87.7 °C | [1] |

| Vapor Pressure | 0.24 mmHg at 25°C | [1] |

Conformational Analysis

The stereochemistry of this compound is of significant interest. The cis isomer can exist in two primary chair conformations: one with both chlorine atoms in axial positions (diaxial) and the other with both in equatorial positions (diequatorial).[3][4]

Due to steric hindrance, the diequatorial conformation is significantly more stable than the diaxial conformation. In the diaxial form, the chlorine atoms experience significant 1,3-diaxial interactions with the axial hydrogen atoms, leading to steric strain.[4] The diequatorial conformer minimizes these interactions, resulting in a lower energy state.[5][6] Computational studies have estimated the energy difference between the two conformers.[7] For this compound, the diequatorial conformation is the predominant form at equilibrium.[5][6]

It is also noteworthy that this compound possesses a plane of symmetry, rendering it a meso compound and thus optically inactive.[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data Summary | Reference |

| ¹H NMR | Data available through NMRShiftDB. | [2] |

| ¹³C NMR | Expected to show five signals due to the molecule's symmetry. | [8] |

| Mass Spectrometry (GC-MS) | NIST Number: 4928. The mass spectrum shows a base peak at m/z 81. | [2] |

| Kovats Retention Index | Standard non-polar: 1054, 1057, 1058, 1060, 1092. | [2][9] |

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound was not identified in the performed searches. However, a general method for the dichlorination of cyclohexanes can be inferred from related syntheses, such as that of cis-1,2-dichlorocyclohexane.[10]

A plausible synthetic route would involve the chlorination of 1,3-cyclohexanediol (B1223022) using a suitable chlorinating agent that favors the formation of the cis isomer. Thionyl chloride or phosphorus pentachloride are potential reagents, though reaction conditions would need to be carefully optimized to control stereoselectivity.

Generalized Synthetic Workflow:

Below is a logical workflow for a potential synthesis, which would require experimental validation.

Caption: A potential synthetic workflow for this compound.

Note: This proposed workflow is illustrative. The actual experimental conditions, such as reaction time, temperature, and purification methods, would need to be determined empirically.

Signaling Pathways and Biological Activity

Based on the comprehensive literature search, there is no available information on specific signaling pathways or significant biological activities associated with this compound. Further research would be required to explore the potential biological relevance of this compound.

Conclusion

This technical guide has consolidated the key chemical and physical data for this compound. The provided information on its identifiers, properties, and conformational analysis serves as a valuable resource for researchers. While a specific, validated synthesis protocol remains elusive in the public domain, a generalized approach has been outlined. The absence of data on biological activity suggests that this compound is an understudied area, potentially offering opportunities for future investigation.

References

- 1. (1R,3S)-1,3-dichlorocyclohexane | 24955-63-3 [chemnet.com]

- 2. 1,3-Dichlorocyclohexane (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Molecular formula and weight of cis-1,3-Dichlorocyclohexane

An In-depth Technical Guide on cis-1,3-Dichlorocyclohexane

This guide provides core molecular data for this compound, intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a variety of chemical and pharmaceutical applications, including reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₀Cl₂ | [1][2][3] |

| Molecular Weight | 153.05 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 24955-63-3 | [2][3][6] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical's name, its elemental composition (molecular formula), and its calculated mass (molecular weight).

References

- 1. 1,3-Dichlorocyclohexane (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]

- 3. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]

- 4. Cyclohexane, 1,3-dichloro-, cis- (CAS 24955-63-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Buy 1,3-Dichlorocyclohexane (EVT-1636057) | 55887-78-0 [evitachem.com]

- 6. (1R,3S)-1,3-dichlorocyclohexane | 24955-63-3 [chemnet.com]

An In-depth Technical Guide to the Chirality and Optical Activity of Dichlorocyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism, chirality, and optical activity of dichlorocyclohexane isomers. The principles discussed herein are fundamental to understanding the three-dimensional nature of cyclic molecules, a critical aspect in medicinal chemistry and materials science where stereochemistry dictates biological activity and material properties.

Introduction to Stereoisomerism in Dichlorocyclohexanes

Dichlorocyclohexane exists in several isomeric forms, which can be broadly categorized as constitutional isomers and stereoisomers. Constitutional isomers differ in the connectivity of their atoms, specifically the positions of the two chlorine atoms on the cyclohexane (B81311) ring (e.g., 1,1-, 1,2-, 1,3-, and 1,4-dichlorocyclohexane). Stereoisomers, on the other hand, have the same connectivity but differ in the spatial arrangement of their atoms. This guide focuses on the stereoisomers of 1,2-, 1,3-, and 1,4-dichlorocyclohexane, as the 1,1-dichloro isomer does not possess any chiral centers.[1][2]

The stereoisomerism in disubstituted cyclohexanes is further nuanced by the existence of geometric isomers (cis and trans) and, in some cases, enantiomers and diastereomers. The interplay between these isomeric forms and the conformational flexibility of the cyclohexane ring dictates the chirality and resulting optical activity of each molecule.

Analysis of Dichlorocyclohexane Isomers

The chirality of dichlorocyclohexane isomers is determined by the presence of chiral centers (asymmetric carbon atoms) and the overall symmetry of the molecule. A molecule with chiral centers will be optically active unless it is a meso compound, which possesses an internal plane of symmetry.

1,2-Dichlorocyclohexane

The 1,2-disubstituted isomer has two chiral centers at carbons 1 and 2. This leads to the existence of three stereoisomers: a pair of enantiomers and a meso compound.[1][2]

-

trans-1,2-Dichlorocyclohexane: Exists as a pair of non-superimposable mirror images, the (1R,2R) and (1S,2S) enantiomers.[1][3] These isomers are chiral and therefore optically active. The two enantiomers will rotate plane-polarized light to an equal and opposite degree. In their chair conformations, the diequatorial conformer is significantly more stable than the diaxial conformer.[3]

-

cis-1,2-Dichlorocyclohexane: This isomer has two chiral centers, but it is an achiral meso compound due to an internal plane of symmetry.[1][2] While its individual chair conformations are chiral and are non-superimposable mirror images of each other, they rapidly interconvert at room temperature.[1][4] This rapid conformational flipping results in a time-averaged molecule that is achiral and thus optically inactive.[1][4]

1,3-Dichlorocyclohexane (B1332193)

Similar to the 1,2-isomer, 1,3-dichlorocyclohexane also has two chiral centers, leading to three stereoisomers.[1][2]

-

trans-1,3-Dichlorocyclohexane: This isomer exists as a pair of enantiomers, (1R,3R) and (1S,3S), and is therefore chiral and optically active.[1]

-

cis-1,3-Dichlorocyclohexane: This isomer is an achiral meso compound.[1] The diequatorial chair conformation possesses a plane of symmetry, making the molecule achiral and optically inactive.[1]

1,4-Dichlorocyclohexane

The 1,4-disubstituted isomers do not have any chiral centers because the two substitution paths around the ring from C1 to C4 are identical.[1][2]

-

cis-1,4-Dichlorocyclohexane: This isomer is achiral due to a plane of symmetry.

-

trans-1,4-Dichlorocyclohexane: This isomer is also achiral, possessing a center of symmetry in its most stable diequatorial conformation.[1]

Both cis- and trans-1,4-dichlorocyclohexane are optically inactive.[1]

Data Presentation: Chirality and Optical Activity of Isomers

| Isomer | Chiral Centers | Chirality | Optical Activity | Specific Rotation ([α]) |

| trans-(1R,2R)-Dichlorocyclohexane | 2 | Chiral | Active | +x |

| trans-(1S,2S)-Dichlorocyclohexane | 2 | Chiral | Active | -x |

| cis-1,2-Dichlorocyclohexane | 2 | Achiral (Meso) | Inactive | 0 |

| trans-(1R,3R)-Dichlorocyclohexane | 2 | Chiral | Active | +y |

| trans-(1S,3S)-Dichlorocyclohexane | 2 | Chiral | Active | -y |

| This compound | 2 | Achiral (Meso) | Inactive | 0 |

| cis-1,4-Dichlorocyclohexane | 0 | Achiral | Inactive | 0 |

| trans-1,4-Dichlorocyclohexane | 0 | Achiral | Inactive | 0 |

| 1,1-Dichlorocyclohexane | 0 | Achiral | Inactive | 0 |

Experimental Protocols

The determination of optical activity and the separation of enantiomers are crucial experimental procedures in stereochemistry. Due to the lack of specific published protocols for dichlorocyclohexane isomers, the following sections provide detailed, generalized methodologies that can be adapted for this purpose.

Measurement of Optical Activity using Polarimetry

Objective: To measure the angle of rotation of plane-polarized light caused by an optically active sample and calculate its specific rotation.

Apparatus:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source, typically 589 nm)

-

Polarimeter cell (sample tube) of known length (e.g., 1.0 dm)

-

Volumetric flasks and analytical balance

Procedure:

-

Solution Preparation: Accurately weigh a known mass of the enantiomerically pure sample (e.g., resolved trans-1,2-dichlorocyclohexane) and dissolve it in a specific volume of a suitable achiral solvent (e.g., ethanol, chloroform) using a volumetric flask to obtain a known concentration (c) in g/mL.

-

Instrument Calibration: Calibrate the polarimeter by filling the sample tube with the pure solvent and setting the reading to zero.

-

Sample Measurement: Rinse and fill the sample tube with the prepared solution, ensuring no air bubbles are present in the light path. Place the tube in the polarimeter.

-

Angle of Rotation Measurement: Observe the rotation of the analyzer until the light intensity is at a minimum (or maximum, depending on the instrument). Record the observed angle of rotation (α). Take multiple readings and calculate the average.

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL. The temperature and wavelength used for the measurement should also be reported.

-

Enantiomeric Resolution via Diastereomeric Salt Formation

Objective: To separate a racemic mixture of a chiral compound by converting the enantiomers into diastereomers, which have different physical properties and can be separated. This method is applicable if the target molecule can be derivatized to contain an acidic or basic functional group. For dichlorocyclohexane itself, this would require chemical modification. The following is a general protocol for a racemic amine, which illustrates the principle.

Reagents:

-

Racemic mixture of a chiral amine.

-

Enantiomerically pure chiral acid (resolving agent), e.g., (+)-tartaric acid.

-

Suitable solvents for crystallization (e.g., methanol, ethanol).

-

Acid and base for regeneration of the amine (e.g., HCl, NaOH).

Procedure:

-

Diastereomer Formation: Dissolve the racemic amine in a suitable solvent. Add an equimolar amount of the enantiomerically pure resolving agent (e.g., (+)-tartaric acid). The reaction between the (R)- and (S)-amines with the (R,R)-tartaric acid will form a mixture of two diastereomeric salts: (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate.

-

Separation of Diastereomers: These diastereomeric salts have different solubilities. Separate them by fractional crystallization. This involves dissolving the salt mixture in a minimal amount of hot solvent and allowing it to cool slowly. The less soluble diastereomer will crystallize out first.

-

Isolation and Purification: Isolate the crystals by filtration. The purity of the crystallized diastereomer can be improved by recrystallization.

-

Regeneration of Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the amine and regenerate the free enantiomerically enriched amine. The amine can then be extracted into an organic solvent.

-

Analysis: The optical purity of the resolved enantiomer can be determined using polarimetry or chiral chromatography.

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers in a racemic mixture using a chiral stationary phase (CSP).

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral HPLC column (e.g., polysaccharide-based or Pirkle-type).

-

HPLC-grade solvents.

Procedure:

-

Column Selection and Method Development: Choose a chiral stationary phase that is known to be effective for the class of compound being analyzed. Method development is often empirical and involves screening different mobile phases (e.g., mixtures of hexane (B92381) and isopropanol (B130326) for normal phase, or acetonitrile (B52724) and water/buffer for reversed-phase) to achieve baseline separation of the enantiomeric peaks.

-

Sample Preparation: Dissolve a small amount of the racemic dichlorocyclohexane mixture in the mobile phase to a known concentration.

-

Injection and Elution: Inject a small volume of the sample solution onto the chiral column. The enantiomers will interact differently with the chiral stationary phase and will therefore be retained for different lengths of time, eluting as separate peaks.

-

Detection and Quantification: A detector (e.g., UV) will record the elution profile (chromatogram). The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualizations

Isomeric Relationships of Dichlorocyclohexanes

The following diagram illustrates the relationships between the different types of isomers of dichlorocyclohexane.

Caption: Isomeric relationships in dichlorocyclohexanes.

Workflow for Chiral Analysis and Separation

This diagram outlines a typical workflow for the analysis and separation of a racemic mixture.

Caption: Workflow for chiral analysis and separation.

Conclusion

The stereochemistry of dichlorocyclohexane isomers provides an excellent model for understanding the principles of chirality in cyclic systems. The trans-1,2 and trans-1,3 isomers are chiral and exist as pairs of enantiomers that are optically active. In contrast, the cis-1,2 and cis-1,3 isomers are achiral meso compounds, and all 1,1- and 1,4-isomers are achiral, rendering them optically inactive. The conformational flexibility of the cyclohexane ring plays a critical role, particularly in the case of cis-1,2-dichlorocyclohexane, where rapidly interconverting chiral conformers result in an overall achiral molecule. While specific quantitative data on the optical rotation of the chiral isomers is not widely reported, their separation and characterization can be achieved through standard laboratory techniques such as chiral chromatography and polarimetry. A thorough understanding of these concepts is indispensable for professionals in fields where molecular shape and chirality are paramount.

References

An In-Depth Technical Guide to 1,3-Diaxial Interactions in Substituted Cyclohexanes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Primacy of Conformation in Molecular Recognition

Conformational analysis is a critical aspect of stereochemistry, providing a foundational understanding of the three-dimensional structure of molecules and its profound impact on their physical, chemical, and biological properties. Within this field, the cyclohexane (B81311) ring serves as a quintessential model for exploring steric and electronic effects in cyclic systems. Among the most influential non-bonded interactions governing the geometry of substituted cyclohexanes are 1,3-diaxial interactions. These steric clashes dictate conformational preferences, which in turn influence reactivity, metabolic stability, and, crucially for medicinal chemistry, the ability of a molecule to bind to its biological target.[1] This technical guide offers a comprehensive examination of the principles underpinning 1,3-diaxial interactions, details the experimental and computational methodologies for their quantification, and explores their strategic manipulation in drug design and development.

The Chair Conformation and the Origin of 1,3-Diaxial Strain

To minimize angle and torsional strain, the cyclohexane ring predominantly adopts a "chair" conformation. In this arrangement, the twelve substituents on the ring occupy two distinct spatial positions: six are axial, oriented parallel to the principal C3 axis of the ring, and six are equatorial, projecting outwards from the "equator" of the ring. Through a process known as ring inversion or chair flipping, these positions interconvert.

When a substituent larger than hydrogen occupies an axial position, it experiences steric repulsion from the other two axial substituents on the same face of the ring. These substituents are located at the third carbon atoms relative to the first, hence the term "1,3-diaxial interaction". This steric strain is energetically unfavorable and destabilizes the conformation. Consequently, substituted cyclohexanes will preferentially adopt the chair conformation where the bulkier substituent occupies the more spacious equatorial position to avoid these destabilizing interactions.

The magnitude of this preference is quantified by the conformational free energy difference (ΔG°), commonly referred to as the "A-value". A larger A-value signifies a greater energetic penalty for the axial conformation and a stronger preference for the equatorial position.[2]

Quantitative Analysis of 1,3-Diaxial Interactions: A-Values

The A-value of a substituent is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane at a given temperature. It is a direct measure of the steric strain introduced by the 1,3-diaxial interactions.

Table 1: Conformational A-Values for Common Substituents in Cyclohexane

| Substituent (X) | A-Value (kcal/mol) | A-Value (kJ/mol) |

| -H | 0 | 0 |

| -F | 0.24 | 1.0 |

| -Cl | 0.4 | 1.7 |

| -Br | 0.2-0.7 | 0.8-2.9 |

| -I | 0.4 | 1.7 |

| -OH | 0.6 (0.9 in H-bonding solvents) | 2.5 (3.8 in H-bonding solvents) |

| -OCH₃ | 0.7 | 2.9 |

| -OC₂H₅ | 0.9 | 3.8 |

| -OAc | 0.7 | 2.9 |

| -SH | 1.2 | 5.0 |

| -SCH₃ | 1.0 | 4.2 |

| -SPh | 1.2 | 5.0 |

| -S(O)CH₃ | 1.2 | 5.0 |

| -S(O)₂CH₃ | 2.5 | 10.5 |

| -NH₂ | 1.2 (1.8 in H-bonding solvents) | 5.0 (7.5 in H-bonding solvents) |

| -NHCH₃ | 1.0 | 4.2 |

| -N(CH₃)₂ | 2.1 | 8.8 |

| -NO₂ | 1.0 | 4.2 |

| -CN | 0.2 | 0.8 |

| -C≡CH | 0.2 | 0.8 |

| -CH₃ | 1.8 | 7.5 |

| -CH₂CH₃ | 2.0 | 8.4 |

| -CH(CH₃)₂ | 2.2 | 9.2 |

| -C(CH₃)₃ | > 4.5 | > 18.8 |

| -C₆H₅ | 3.0 | 12.6 |

| -COOH | 1.2 | 5.0 |

| -COO⁻ | 2.2 | 9.2 |

| -COOCH₃ | 1.1 | 4.6 |

Data compiled from various sources.[3][4]

Experimental Determination of Conformational Energies

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining the conformational equilibria and energetic barriers in substituted cyclohexanes. Low-temperature and dynamic NMR experiments are particularly powerful in this regard.

Low-Temperature NMR Spectroscopy

At room temperature, the ring inversion of most substituted cyclohexanes is rapid on the NMR timescale, resulting in a time-averaged spectrum where axial and equatorial protons (or other nuclei) are not resolved. By lowering the temperature, the rate of ring inversion can be slowed to the point where distinct signals for the axial and equatorial conformers are observed.

Experimental Protocol: Low-Temperature NMR for Conformational Analysis

-

Sample Preparation:

-

Dissolve 5-20 mg of the substituted cyclohexane in a suitable deuterated solvent (e.g., CD₂Cl₂, toluene-d₈, or vinyl chloride) that remains liquid at the desired low temperatures. The concentration should be optimized to ensure good signal-to-noise without causing aggregation or viscosity issues.[5][6][7]

-

Filter the solution into a high-quality NMR tube to remove any particulate matter that could degrade spectral resolution.[6]

-

The sample volume should be appropriate for the spectrometer's probe, typically around 0.6 mL for a 5 mm tube.[7]

-

-

Data Acquisition:

-

Acquire a standard ¹H or ¹³C NMR spectrum at room temperature.

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.[8]

-

Continue cooling until the signals for the axial and equatorial conformers are well-resolved (the "slow-exchange regime"). This temperature will vary depending on the energy barrier to ring inversion.

-

-

Data Processing and Analysis:

-

Process the spectra using standard NMR software. This includes Fourier transformation, phasing, and baseline correction.[9]

-

Integrate the signals corresponding to the axial and equatorial conformers. The ratio of the integrals directly reflects the population ratio of the two conformers at that temperature.

-

The equilibrium constant (K_eq) can be calculated as: K_eq = [Equatorial Conformer] / [Axial Conformer]

-

The Gibbs free energy difference (ΔG°) can then be determined using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

-

Dynamic NMR (DNMR) Spectroscopy and Lineshape Analysis

In the temperature range where the rate of ring inversion is comparable to the NMR timescale (the "intermediate-exchange regime"), the signals for the axial and equatorial conformers broaden and eventually coalesce into a single averaged peak. Analyzing the shape of these broadened lines as a function of temperature can provide the rate constants for the conformational exchange.

Experimental Protocol: Dynamic NMR for Ring Inversion Kinetics

-

Data Acquisition:

-

Acquire a series of spectra at different temperatures, focusing on the region where coalescence occurs.

-

-

Lineshape Analysis:

-

Use specialized software to perform a lineshape analysis of the temperature-dependent spectra.[10][11][12] This involves simulating the spectra based on the Bloch equations modified for chemical exchange and fitting the simulated lineshapes to the experimental data to extract the rate constant (k) at each temperature.[12]

-

-

Thermodynamic Parameter Calculation:

-

An Eyring plot (ln(k/T) vs. 1/T) can be constructed to determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the ring inversion process.

-

Karplus Equation and Coupling Constants

The magnitude of the vicinal coupling constant (³J_HH) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. In a cyclohexane chair, the dihedral angles between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. By measuring these coupling constants, the predominant conformation can be inferred.

Caption: Karplus relationship between dihedral angle and coupling constant.

Computational Chemistry Approaches

Computational chemistry provides a powerful complementary approach to experimentally determining conformational energies. Density Functional Theory (DFT) and Molecular Mechanics (MM) are commonly employed methods.

Computational Workflow: Calculating A-Values

Caption: Workflow for calculating A-values using computational chemistry.

Detailed Protocol: DFT Calculation of A-Values

-

Structure Generation:

-

Build 3D models of both the axial and equatorial conformers of the monosubstituted cyclohexane using a molecular editor such as Avogadro or GaussView.[2]

-

-

Input File Preparation:

-

Create input files for a quantum chemistry software package like Gaussian or ORCA.[13][14]

-

Specify a geometry optimization followed by a frequency calculation. The frequency calculation is essential to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

-

-

Method Selection:

-

Choose an appropriate DFT functional and basis set. For many organic molecules, the B3LYP functional with the 6-31G* basis set provides a good balance of accuracy and computational cost.[15][16][17] For higher accuracy, larger basis sets (e.g., def2-TZVP) and dispersion corrections (e.g., -D3) may be employed.[16]

-

-

Execution and Analysis:

-

Run the calculations.

-

From the output files, extract the final Gibbs free energies for both the axial and equatorial conformers.

-

The A-value is the difference between these two energies.

-

Implications in Drug Design and Medicinal Chemistry

The principles of 1,3-diaxial interactions are not merely academic; they have profound implications in the rational design of therapeutic agents. The conformation of a drug molecule is a key determinant of its ability to bind to its target receptor. By understanding and controlling the conformational preferences of a molecule, medicinal chemists can enhance its potency, selectivity, and pharmacokinetic properties.

Conformational Restriction and Rigidification

A flexible molecule in solution exists as an ensemble of multiple conformations. Upon binding to a receptor, it must adopt a specific "bioactive conformation". This process is entropically unfavorable as it involves a loss of conformational freedom. By designing more rigid molecules that are pre-organized in their bioactive conformation, the entropic penalty of binding can be reduced, leading to higher binding affinity.[18][19] This strategy, known as conformational restriction or rigidification, often involves incorporating cyclic structures or bulky groups to limit the number of accessible conformations.[20][21][22]

Caption: The principle of conformational restriction in drug design.

Case Study: Kinase Inhibitors

In the design of kinase inhibitors, rigid scaffolds are often employed to present key pharmacophoric features in the correct orientation for binding to the ATP-binding site of the kinase. By incorporating cyclohexane rings and controlling the stereochemistry of substituents, it is possible to lock the molecule in a conformation that minimizes unfavorable 1,3-diaxial interactions while optimizing interactions with the target protein.[20][21]

Structure-Activity Relationships (SAR)

Understanding the three-dimensional structure of a molecule is fundamental to establishing structure-activity relationships (SAR). By synthesizing and testing a series of analogs with different substituents on a cyclohexane scaffold, chemists can probe the steric and electronic requirements of the receptor binding pocket. The conformational preferences dictated by 1,3-diaxial interactions are a crucial component of this analysis.[18][23]

Conclusion

1,3-diaxial interactions are a cornerstone of conformational analysis, providing a powerful framework for understanding and predicting the three-dimensional structure of substituted cyclohexanes. The ability to quantify these interactions through A-values, determined by a combination of sophisticated experimental techniques like NMR spectroscopy and robust computational methods, is invaluable. For researchers in the pharmaceutical sciences, a deep understanding of these principles is not just a matter of academic interest but a practical tool for the rational design of more potent, selective, and effective therapeutic agents. By strategically manipulating conformational preferences through the principles of rigidification and conformational locking, it is possible to optimize the interactions between a drug molecule and its biological target, ultimately leading to the development of improved medicines.

References

- 1. library.monmouth.edu [library.monmouth.edu]

- 2. Molecular Modeling and Conformational Analysis Lab-F17-MODIFIED-1 - Google 文件 [docs.google.com]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. cdn.dal.ca [cdn.dal.ca]

- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 10. Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 12. researchgate.net [researchgate.net]

- 13. Generation of Gaussian 09 Input Files for the Computation of 1H and 13C NMR Chemical Shifts of Structures from a Spartan’14 Conformational Search · GitHub [gist.github.com]

- 14. ijert.org [ijert.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. biorxiv.org [biorxiv.org]

- 22. sfera.unife.it [sfera.unife.it]

- 23. Structure–activity relationship - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Thermodynamic Data for cis-1,3-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data available for the conformational equilibrium of cis-1,3-dichlorocyclohexane. The document details the energetic differences between the molecule's chair conformers, outlines the experimental and computational methodologies used to determine these parameters, and presents visualizations of the key concepts and workflows.

Conformational Equilibrium of this compound

This compound exists as a dynamic equilibrium between two chair conformations: the diequatorial (e,e) and the diaxial (a,a) conformers. The diequatorial conformer is significantly more stable than the diaxial form due to unfavorable steric interactions in the latter. In the diaxial conformation, the two chlorine atoms are in close proximity to each other and to the axial hydrogen atoms at the C5 position, leading to significant 1,3-diaxial interactions.

Caption: Conformational equilibrium of this compound.

Thermodynamic Data

The energy difference between the diequatorial and diaxial conformers has been determined through computational studies. A systematic theoretical study on polychlorocyclohexanes by Schaefer et al. (2019) calculated the conformational energy difference between the two chair forms of this compound.[1]

| Thermodynamic Parameter | Value (kcal/mol) | Method | Reference |

| ΔE (e,e vs a,a) | 3.6 | ab initio (MP2/cc-pVTZ//MP2/DZP) | Schaefer et al. (2019)[1] |

| ΔE (e,e vs a,a) | 3.53 | MM2 | Schaefer et al. (2019)[1] |

Note: The energy values represent the difference in energy (ΔE) between the less stable diaxial conformer and the more stable diequatorial conformer. A positive value indicates that the diaxial conformer is higher in energy.

Experimental and Computational Methodologies

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful experimental technique to study the thermodynamics of conformational equilibria. By lowering the temperature, the rate of the chair-chair interconversion can be slowed down on the NMR timescale, allowing for the observation of separate signals for each conformer.

A. Sample Preparation:

-

A dilute solution of this compound (typically 5-10 mg) is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or a mixture of deuterated solvents).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

The solution is transferred to a 5 mm NMR tube.

B. NMR Data Acquisition:

-

The NMR spectrometer is equipped with a variable temperature unit.

-

A standard ¹³C NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion is rapid, and an averaged spectrum is observed.

-

The temperature of the NMR probe is gradually lowered in increments of 10-20 K.

-

At each temperature, a ¹³C NMR spectrum is acquired, allowing the sample to thermally equilibrate before each measurement.

-

The cooling is continued until the signals for the individual diequatorial and diaxial conformers are sharp and well-resolved. This temperature is known as the slow-exchange regime.

C. Data Analysis:

-

The signals corresponding to the diequatorial and diaxial conformers are assigned based on their chemical shifts and relative intensities. The major isomer (diequatorial) will have more intense signals.

-

The relative populations of the two conformers are determined by integrating the areas of their respective signals in the slow-exchange spectrum.

-

The equilibrium constant (K) for the conformational equilibrium is calculated from the ratio of the conformer populations: K = [diequatorial] / [diaxial].

-

The Gibbs free energy difference (ΔG°) at that temperature is then calculated using the following equation: ΔG° = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin.

-